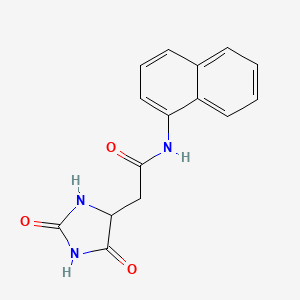

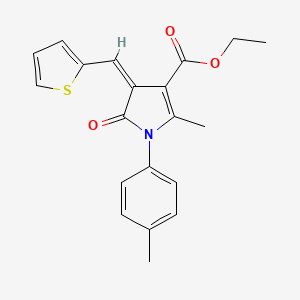

![molecular formula C20H22F2N2OS B1223529 1-Azepanyl-[2-[4-(difluoromethylthio)anilino]phenyl]methanone](/img/structure/B1223529.png)

1-Azepanyl-[2-[4-(difluoromethylthio)anilino]phenyl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-azepanyl-[2-[4-(difluoromethylthio)anilino]phenyl]methanone is a member of benzamides. It derives from an anthranilic acid.

Scientific Research Applications

Analytical Techniques and Separation Sciences

1-Azepanyl-[2-[4-(difluoromethylthio)anilino]phenyl]methanone, like other basic drugs, can potentially be analyzed using High-Performance Liquid Chromatography (HPLC) on microparticulate strong cation-exchange materials. These materials, such as Propylsulphonic acid (SCX)-modified silica HPLC columns, are particularly effective in retaining and separating basic compounds due to the interactions between the basic analytes and the SCX moieties. The technique showcases excellent retention and peak shape for basic drugs and can effectively resolve complex mixtures like N-Desalkyl and sulphoxide metabolites. This indicates that our compound of interest might also be effectively separated and analyzed using similar approaches, especially in complex pharmaceutical formulations or biological samples (Flanagan et al., 2001).

Metabolism and Nutrient Transport

Although not directly related to 1-Azepanyl-[2-[4-(difluoromethylthio)anilino]phenyl]methanone, understanding the mechanisms of nutrient transport and metabolism provides insights into how such compounds might interact within biological systems. For instance, studies on the transport of amino acids like Methionine in the gastrointestinal tract show the complexity of biological transport mechanisms. The transport involves various specialized proteins and is influenced by factors like ionic concentration and substrate availability. Insights from such studies can be extrapolated to predict the absorption, distribution, and metabolism of complex compounds, including our compound of interest (Mastrototaro et al., 2016).

Biotechnological Applications of Methane-utilizing Bacteria

Research into methanotrophs, bacteria capable of using methane as their sole carbon source, unveils a myriad of biotechnological applications. These bacteria can produce valuable products like single-cell protein, biopolymers, and enzymes using methane, a simple and abundant carbon source. This highlights the potential of biotechnological applications in utilizing simple carbon sources for producing complex and high-value compounds. The principles learned here can potentially be applied to the production or modification of complex pharmaceuticals, including 1-Azepanyl-[2-[4-(difluoromethylthio)anilino]phenyl]methanone, underlining the importance of microbial biosynthesis and biotransformation in drug development and production (Strong et al., 2015).

Synthesis and Applications of Phosphonic Acid

Understanding the synthesis and applications of functional groups can provide insights into drug design and synthesis. For instance, the phosphonic acid functional group is versatile, used in drug synthesis, bone targeting, and even as phosphoantigens. The methodologies for synthesizing such groups, including the dealkylation of dialkyl phosphonates, are crucial for the synthesis of complex compounds including potentially 1-Azepanyl-[2-[4-(difluoromethylthio)anilino]phenyl]methanone. This knowledge is fundamental in pharmaceutical chemistry for the synthesis and modification of drug molecules (Sevrain et al., 2017).

properties

Product Name |

1-Azepanyl-[2-[4-(difluoromethylthio)anilino]phenyl]methanone |

|---|---|

Molecular Formula |

C20H22F2N2OS |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

azepan-1-yl-[2-[4-(difluoromethylsulfanyl)anilino]phenyl]methanone |

InChI |

InChI=1S/C20H22F2N2OS/c21-20(22)26-16-11-9-15(10-12-16)23-18-8-4-3-7-17(18)19(25)24-13-5-1-2-6-14-24/h3-4,7-12,20,23H,1-2,5-6,13-14H2 |

InChI Key |

IBDAZHHSRBJXSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC=C2NC3=CC=C(C=C3)SC(F)F |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl ethyl 2-chloro-5-[[[(1-methylethoxy)thiooxo]methyl]amino]-benzoate](/img/structure/B1223449.png)

![N-[4-(4-fluorophenyl)-2-thiazolyl]-4-methylbenzenesulfonamide](/img/structure/B1223452.png)

![11-[2-(Diethylamino)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B1223453.png)

![1-(4-Bromo-2-chlorophenyl)-3-[[oxo(pyridin-4-yl)methyl]amino]thiourea](/img/structure/B1223459.png)

![5-(2-furanyl)-N-[1-[(2-methylphenyl)methyl]-3-pyrazolyl]-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1223460.png)

![N-(3,4-dimethyl-2-sulfanylidene-5-thiazolyl)carbamic acid 2-[(2,5-dimethylphenyl)sulfonylamino]ethyl ester](/img/structure/B1223461.png)

![N-[(2-fluorophenyl)methyl]-2-thiophenecarboxamide](/img/structure/B1223468.png)

![2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1223472.png)

![N-[2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethenyl]-4-morpholinecarboxamide](/img/structure/B1223475.png)